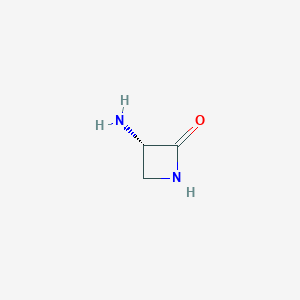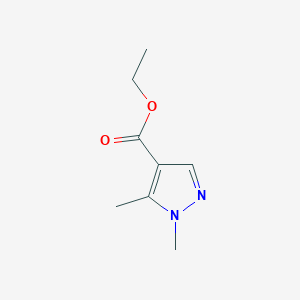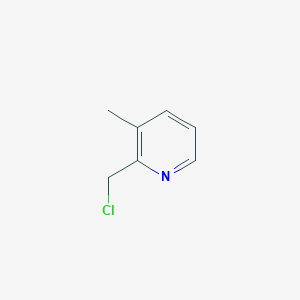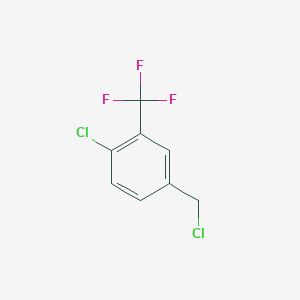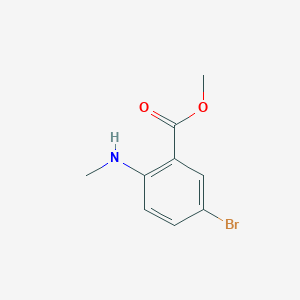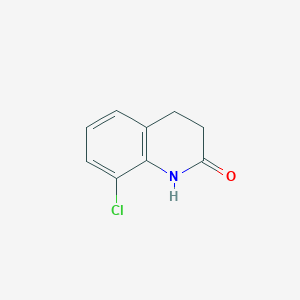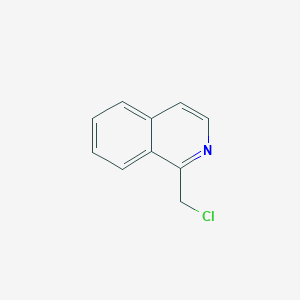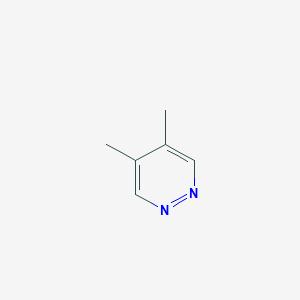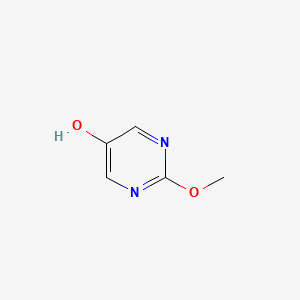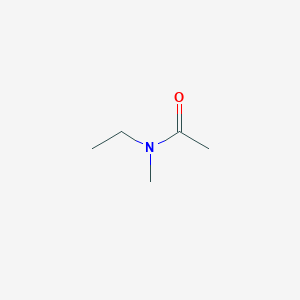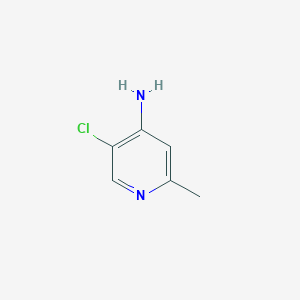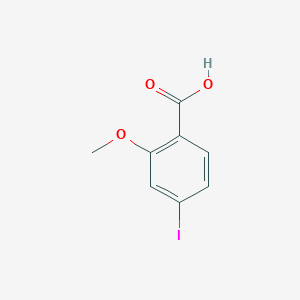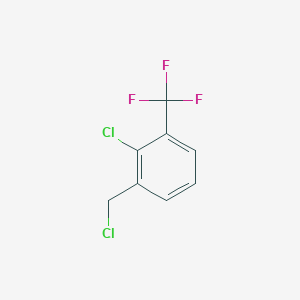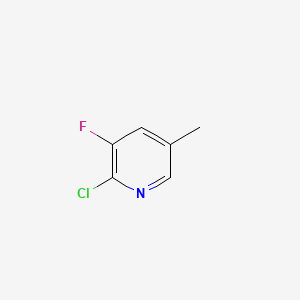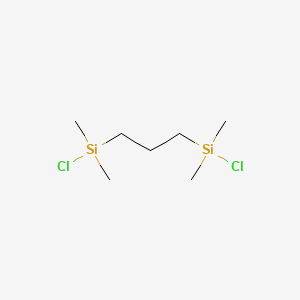
1,3-Bis(chlorodimethylsilyl)propane
Vue d'ensemble
Description
1,3-Bis(chlorodimethylsilyl)propane is a useful research compound. Its molecular formula is C7H18Cl2Si2 and its molecular weight is 229.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amélioration des revêtements
Le 1,3-Bis(chlorodimethylsilyl)propane est utilisé comme additif dans les revêtements pour améliorer leur stabilité hydrolytique . Cela conduit à une durée de conservation accrue du produit, garantissant que les revêtements restent efficaces pendant des périodes plus longues. De plus, il contribue à une meilleure adhésion au substrat, ce qui est essentiel pour les revêtements qui doivent adhérer à différents matériaux.
Production de matériaux composites
Dans le domaine des matériaux composites, ce composé sert à améliorer les propriétés mécaniques . En s'intégrant à la matrice des matériaux composites, il peut fournir une durabilité et une résistance accrues, ce qui le rend précieux pour les applications haute performance dans les industries aérospatiale et automobile.
Agent de couplage silane
En tant qu'agent de couplage silane, le this compound facilite la liaison entre les matériaux organiques et inorganiques . Ceci est particulièrement utile dans la production de fibres de verre, où il améliore l'adhérence de la fibre aux matrices polymères.
Mécanisme D'action
Target of Action
It is known to be a potentially useful silylating agent for diols and related systems .
Mode of Action
As a silylating agent, it is likely to interact with its targets by replacing the hydrogen atoms in hydroxyl groups with silyl groups .
Biochemical Pathways
As a silylating agent, it may influence the reactivity and stability of compounds in various biochemical pathways .
Result of Action
As a silylating agent, it may modify the chemical structure of its targets, potentially altering their properties and functions .
Action Environment
It is known that hydrogen chloride may be formed by its reaction with water and moisture in air .
Analyse Biochimique
Biochemical Properties
It is known to be a potentially useful silylating agent for diols and related systems . This suggests that it may interact with enzymes, proteins, and other biomolecules that have diol groups or similar functional groups. The nature of these interactions would likely involve the formation of silyl ethers, which can protect the diol groups during chemical reactions .
Molecular Mechanism
As a silylating agent, it likely exerts its effects at the molecular level by reacting with diol groups or similar functional groups on biomolecules, forming silyl ethers . This can change the reactivity of these biomolecules and potentially influence enzyme activity, gene expression, and other molecular processes.
Temporal Effects in Laboratory Settings
Bis-silanes like 1,3-Bis(chlorodimethylsilyl)propane are known to enhance hydrolytic stability, which can increase product shelf life . This suggests that the compound may have good stability and slow degradation over time.
Metabolic Pathways
Given its role as a silylating agent, it may interact with enzymes or cofactors involved in the metabolism of diols and related compounds .
Propriétés
IUPAC Name |
chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPEWPGZBASNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503576 | |
| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-06-9 | |
| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


